![molecular formula C16H21N3O2S B2690970 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide CAS No. 2034224-99-0](/img/structure/B2690970.png)
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Scientific Research Applications
- Pd(II) Complex : Researchers have designed a Pd(II) complex using this compound as a ligand. The complex demonstrated excellent antiproliferative potency against cancer cell lines, including MCF7, A549, Ehrlich ascites carcinoma (EAC), and Dalton’s lymphoma ascites (DLA) carcinoma. It exhibited a significant IC50 value against EAC cells, indicating its potential as an anticancer agent .
- Mechanism : The Pd(II) complex’s antitumor effect is attributed to its antiangiogenic properties and promotion of apoptosis. DNA condensation and FACS analysis confirmed apoptosis, while strong π–π stacking interactions with DNA base pairs further supported its apoptotic characteristics .
- Metal-Organic Frameworks (MOFs) : N-heterocyclic carboxylate ligands, including imidazole-based compounds, play a crucial role in constructing structurally stable MOFs. These frameworks are relevant for proton conduction studies, making this compound valuable in materials science and energy research .
- General Synthesis Method : The compound can be used to synthesize (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. This versatile method involves aromatic aldehydes and o-phenylenediamine, facilitating C–N bond formation. Such reactions find applications in organic synthesis and drug discovery .
- Photo-Induced Binding : The Pd(II) complex interacts with double-stranded calf thymus DNA. Its strong π–π stacking interactions with DNA base pairs lead to a hypochromic shift, as evidenced by intrinsic DNA binding constants. This interaction can be explored for DNA-based applications .
- Molecular Docking : Computational studies confirm the complex’s inhibition ability by modeling its interaction with DNA. Insights from molecular docking enhance our understanding of its potential applications .
- Anticancer Drug Candidate : Given its promising antiproliferative effects and drug-likeness properties, the Pd(II) complex could be developed further as a potent anticancer drug .
- Structure-Activity Relationships : Researchers can explore modifications to the ligand structure to optimize its biological activity. Understanding the ligand’s interactions with metal ions and biological targets is essential for drug design .
Anticancer Potential
Proton Conduction Research
C–N Bond Formation
DNA Interaction Studies
Drug Development
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-16(6-13-22-15-4-2-1-3-5-15)18-8-11-21-12-10-19-9-7-17-14-19/h1-5,7,9,14H,6,8,10-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGLVPOBEAESJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCOCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(phenylthio)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.